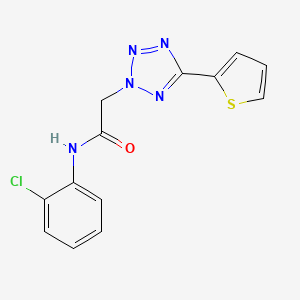
Acetamide, N-(2-chlorophenyl)-2-(5-thiophen-2-yltetrazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a thienyl-substituted nitrile with sodium azide under acidic conditions.
Acetamide Formation: The tetrazole intermediate is then reacted with 2-chlorophenylamine in the presence of an appropriate coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BROMOPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE
- N-(2-FLUOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(2-CHLOROPHENYL)-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thienyl and tetrazole rings also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C13H10ClN5OS |
|---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-4-1-2-5-10(9)15-12(20)8-19-17-13(16-18-19)11-6-3-7-21-11/h1-7H,8H2,(H,15,20) |
InChI Key |
BBMCSRNZOZBAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















